molecular formula C8H7Cl2NO3 B8283143 1-(2-Chloroethoxy)-4-chloro-3-nitrobenzene

1-(2-Chloroethoxy)-4-chloro-3-nitrobenzene

Cat. No.: B8283143
M. Wt: 236.05 g/mol
InChI Key: PHOOMEJATSHBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethoxy)-4-chloro-3-nitrobenzene is a useful research compound. Its molecular formula is C8H7Cl2NO3 and its molecular weight is 236.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

1-chloro-4-(2-chloroethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO3/c9-3-4-14-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2

InChI Key

PHOOMEJATSHBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCl)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL 3-neck round-bottom flask was added 4-chloro-3-nitro-phenol (10 g, 0.058 mol), potassium carbonate (20 g, 0.14 mol), bromochloroethane (34.5 g, 0.24 mol) and 2-butanone (200 mL). The mixture was mechanically stirred and heated to reflux for 20 hours under nitrogen then allowed to cool to room temperature and the solids were filtered. The solvent was evaporated under vacuum and the oil dissolved in diethyl ether (300 mL) and washed with 10% sodium hydroxide. The organic layer was dried over anhydrous magnesium sulfate, filtered and the solvent removed under vacuum. The product was dissolved in 1:1 methylene chloride-hexanes and filtered through a short pad silica. Upon concentration and standing 12.9 g (94.8.% %) of light yellow crystalline solid was afforded: mp 46°-48° C.; MS EI m/e 235, 237, 239 (M+); 1H NMR (400 MHz, DMSO-d6) δ 3.95 (t, 2H, J=5.2 Hz), 4.36 (t, 2H, J=5.2 Hz), 7.32 (dd, 1H, J=3.2, J=8.9 Hz), 7.66, (d, 1H, J=9 Hz), 7.69, (d, 1H, J=3.2 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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